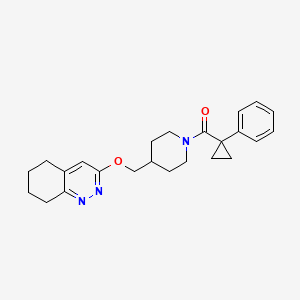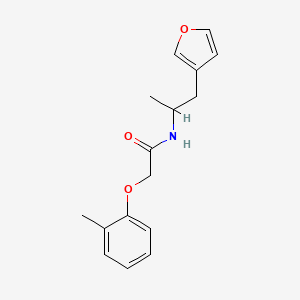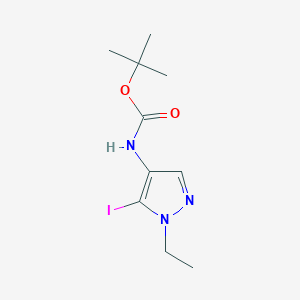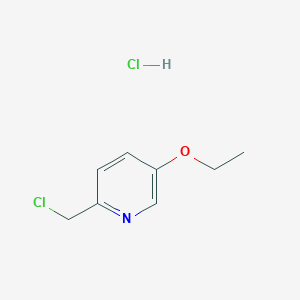
N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide, also known as AP-1, is a novel compound with potential therapeutic applications in various diseases. This compound has been extensively studied for its unique chemical properties and biological activities.
Wissenschaftliche Forschungsanwendungen
1. Biological Screening and Fingerprint Applications
A study by Khan et al. (2019) on similar compounds highlights the potential use of N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide in biological screening for antibacterial, antifungal, and anthelmintic activity. Additionally, the compound showed promising results in latent fingerprint analysis, indicating its potential use in forensic applications (Khan et al., 2019).
2. Vibrational Spectroscopy and Quantum Computational Approach
The research by Mary et al. (2022) demonstrates the use of vibrational spectroscopy techniques, like Raman and Fourier transform infrared spectroscopy, to analyze similar molecules. The study provides insights into the effect of rehybridization and hyperconjugation on the molecular structure, offering valuable information for the development of antiviral agents (Mary et al., 2022).
3. Synthesis and Pharmacological Evaluation
Research on related compounds by Shukla et al. (2012) investigates the synthesis of BPTES analogs, highlighting the scientific application in designing and evaluating new compounds for potential use as glutaminase inhibitors. This is significant for developing therapeutic agents in oncology (Shukla et al., 2012).
4. Antimicrobial and Anticancer Activity
Mehta et al. (2019) focus on the synthesis of derivatives with antimicrobial and anticancer activities. The study emphasizes the potential of compounds like N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide in creating new antimicrobial and anticancer agents (Mehta et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-14(24)15-7-9-17(10-8-15)21-19(25)13-26-20-12-11-18(22-23-20)16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZFTKDYCLVEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((6-phenylpyridazin-3-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-tert-butyl-3-(2-chlorophenyl)-7-(1H-imidazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2454642.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2454646.png)


![3-(benzenesulfonyl)-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2454650.png)
![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}thio)acetamide](/img/structure/B2454655.png)
![N-(3-cyanophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2454656.png)


![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)
